Structural Differentiation from Potent TRPM8 Antagonist Scaffold via N-Phenethyl Substitution
The target compound features an N-phenethyl group, distinguishing it from the defined pharmacophore for TRPM8 antagonism. The benchmark N-aryl series, represented by compound (R)-(-)-10e (IC50: 8.9 nM at TRPM8), relies on an aniline-like N-aryl carboxamide for potent channel blockade [1]. No published data supports comparable TRPM8 activity for the N-phenethyl analog, suggesting a divergent primary target profile. A structurally closer comparator, 1'-phenethylspiro[3,4-dihydro-2H-chromene-2,4'-(hexahydropyridine)] (CHEMBL148418), demonstrates high-affinity binding to the 5-HT2A receptor (Ki: 2.6 nM in rat, 16 nM in human) with lower affinity for D2 (Ki: 530 nM), establishing a cross-class precedent for N-phenethyl spirochromanes engaging aminergic GPCRs [2].
| Evidence Dimension | Primary Pharmacological Target Engagement (Predicted vs. Known) |
|---|---|
| Target Compound Data | No published target engagement data available |
| Comparator Or Baseline | N-aryl analog (R)-(-)-10e: TRPM8 IC50 = 8.9 nM; N-phenethyl spirochromane CHEMBL148418: 5-HT2A Ki = 2.6 nM (rat), D2 Ki = 530 nM |
| Quantified Difference | The N-phenethyl substitution is predicted to abrogate high-affinity TRPM8 binding, shifting potential activity towards aminergic GPCR space, but no direct quantitative data exists for the target compound to confirm this. |
| Conditions | In vitro radioligand binding and functional assays as reported in Chaudhari et al. (2013) and BindingDB record for CHEMBL148418. |
Why This Matters
Procurement for TRPM8-focused programs is contraindicated; the compound's value lies in exploring non-TRPM8 targets within the spirochromane chemical space.
- [1] Chaudhari, S. S., et al. (2013). Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry, 21(21), 6542-53. View Source
- [2] BindingDB Record for CHEMBL148418 (1'-phenethylspiro[3,4-dihydro-2H-chromene-2,4'-(hexahydropyridine)]). Binding affinity data for 5-HT2A (rat, human) and D2 receptors. View Source
